molecular formula C6H12ClNO2 B1600455 4-chloro-N-methoxy-N-methylButanamide CAS No. 64214-66-0

4-chloro-N-methoxy-N-methylButanamide

Cat. No. B1600455
CAS RN: 64214-66-0
M. Wt: 165.62 g/mol
InChI Key: OTYOBNBVRQAUCH-UHFFFAOYSA-N
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Patent
US09289419B2

Procedure details

Pyridine (101.28 g, 106.6 mL 1281.79 mmol) was added to a solution of N,O-dimethylhydroxylamine hydrochloride (50 g, 512.72 mmol) in DCM (800 mL) at 0° C. and stirring was continued for 15 min. Chlorobutyrylchloride (72.29 g, 512.72 mmol) was then added to this mixture and was stirred continuously at 0° C. for 2 h. The reaction mixture was diluted with DCM and the organic layer was washed with water followed by brine. The organic layer was separated; dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 79 g of the title compound as a pale brown liquid.
Quantity
106.6 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
72.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.Cl.[CH3:8][NH:9][O:10][CH3:11].[Cl:12][CH2:13][CH2:14][CH2:15][C:16](Cl)=[O:17]>C(Cl)Cl>[Cl:12][CH2:13][CH2:14][CH2:15][C:16]([N:9]([O:10][CH3:11])[CH3:8])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
106.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
72.29 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred continuously at 0° C. for 2 h
Duration
2 h
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.